Cadmium;gold
Description
Overview of Gold-Cadmium Intermetallic Compounds and Alloys
The gold-cadmium system is characterized by a complex phase diagram with several intermetallic compounds. core.ac.uk X-ray analysis and other experimental techniques have been employed to identify and characterize the various phases that form as a function of composition and temperature. scispace.com The reactivity between gold and cadmium is high, leading to the formation of multiple stable compounds. core.ac.uk
Investigations into the thermodynamic properties of the Au-Cd system, such as the partial molar free energy, entropy, and heat of solution, have provided a deeper understanding of the stability and formation of these phases. cdnsciencepub.com The crystallographic data for the gold-cadmium system reveals a variety of crystal structures, from simple cubic to more complex arrangements. asminternational.orgasminternational.org
Table 1: Crystallographic Data of Gold-Cadmium Intermetallic Phases
| Phase | Composition (wt% Cd) | Pearson Symbol | Space Group | Prototype |
|---|---|---|---|---|
| β | 30 to 43 | cP2 | Pm-3m | CsCl |
| β' | 34.1 | oP4 | Pmma | |
| δ | 47.3 to 54.3 | cI52 | I-43m | Cu5Zn8 |
| δ' | 47.3 to 52.0 | cI52 | I-43m | Cu5Zn8 |
| Au3Cd5 | 47.8 to 48.3 | tI32 | I4/mcm | W5Si3 |
| ε | 57.0 to 65.0 | |||
| (Cd) | 94.0 to 100 | hP2 | P63/mmc | Mg |
Significance of Gold-Cadmium Nanostructures in Advanced Materials Research
In the realm of nanotechnology, gold-cadmium nanostructures have emerged as a vibrant area of research. nanoshel.com These nanoalloys, which are bimetallic clusters at the nanometer scale, exhibit properties that are distinct from their bulk counterparts due to quantum size effects and a high surface-area-to-volume ratio. nanoshel.comacs.org The physical and chemical properties of gold-cadmium alloy nanoparticles can be tuned by controlling their size, composition, and atomic ordering. nanoshel.com
The synthesis of gold-cadmium nanostructures can be achieved through various methods. For instance, gold nanoparticles can be used as catalysts for the growth of cadmium sulfide (B99878) (CdS) nanowires via a vapor-liquid-solid (VLS) mechanism. acs.org Additionally, self-organization of positively and negatively charged cadmium sulfide and gold nanoparticles can be induced by electrostatic interactions to form superlattices. acs.org
The unique properties of gold-cadmium nanostructures make them promising candidates for a range of applications in advanced materials research. nanoshel.com Their catalytic activity is of particular interest, as the surface structures and compositions of nanoalloys play a crucial role in determining their chemical reactivity. nanoshel.com Furthermore, the distinct optical and electronic properties of these nanostructures are being explored for applications in biosensing and nanomedicine. nanoshel.comsigmaaldrich.com
Table 2: Research Findings on Gold-Cadmium Nanostructures
| Nanostructure Type | Synthesis Method | Key Findings | Potential Applications |
|---|---|---|---|
| Gold Cadmium Alloy Nanoparticles | Not specified | Properties can be tuned by varying composition and atomic ordering. nanoshel.com | Biosensing, nanomedicine. nanoshel.com |
| Cadmium Sulfide Nanowires with Gold Nanoparticle Catalysts | Physical Vapor Deposition (PVD) with microplasma-prepared AuNPs | AuNPs demonstrate good catalytic activity for CdS nanowire growth. acs.org | Integration with silicon platforms for new functionalities. acs.org |
| Gold and Cadmium Sulfide Nanoparticle Superlattices | Self-assembly via electrostatic interaction | Superlattice formation can be controlled by adjusting ionic strength. acs.orgresearchgate.net | Advanced materials with ordered nanostructures. |
| Gold Nanostructures on Cadmium Selenide (CdSe) Quantum Dot Arrays | Sputter deposition | Preferential deposition of gold on quantum dots at initial stages. researchgate.net | Templating for the growth of complex nanostructures. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
12006-68-7 |
|---|---|
Molecular Formula |
Au3Cd |
Molecular Weight |
703.31 g/mol |
IUPAC Name |
cadmium;gold |
InChI |
InChI=1S/3Au.Cd |
InChI Key |
FUPWIJFJSLFNPG-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Au].[Au].[Au] |
Origin of Product |
United States |
Synthesis Methodologies of Gold Cadmium Compounds and Nanostructures
Intermetallic Compound Synthesis Techniques
The formation of bulk gold-cadmium intermetallic compounds relies on methods that provide the necessary energy for the constituent atoms to arrange themselves into ordered crystalline lattices. These techniques often involve high temperatures and controlled atmospheres to achieve the desired phases and prevent oxidation.
High-Temperature Solid-State Reactions
High-temperature solid-state reactions are a cornerstone for the synthesis of many intermetallic compounds, including those in the gold-cadmium system. This method typically involves the direct reaction of the elemental powders in a sealed, inert environment. The reactants, in stoichiometric ratios, are intimately mixed, pelletized, and heated to temperatures high enough to allow for atomic diffusion and reaction in the solid state.
The process often requires prolonged heating at elevated temperatures to ensure homogeneity and complete reaction. The choice of reaction temperature and duration is critical and is often guided by the Au-Cd phase diagram. For instance, to synthesize a specific phase, the temperature must be maintained within the stability range of that phase. To prevent oxidation of the metals, the reactions are typically carried out in evacuated and sealed ampoules, often made of quartz or other refractory materials.
A common procedure involves:
Mixing: High-purity gold and cadmium powders are weighed and thoroughly mixed in the desired molar ratio.
Pelletizing: The powder mixture is pressed into a pellet to ensure good contact between the reactant particles.
Sealing: The pellet is placed in a quartz tube, which is then evacuated to a high vacuum and sealed.
Heating: The sealed ampoule is placed in a furnace and heated to the target temperature. The heating profile may include a slow ramp-up rate and multiple isothermal steps to promote gradual and complete reaction.
Cooling: After the reaction is complete, the sample is slowly cooled to room temperature to allow for the formation of well-ordered crystalline structures.
Melt Synthesis and Annealing Processes
Melt synthesis, followed by annealing, is another widely used technique for the preparation of gold-cadmium alloys and intermetallic compounds. This method involves melting the constituent metals together to form a homogeneous liquid, followed by solidification and subsequent heat treatment (annealing) to achieve the desired microstructure and phase composition.
The melting process is typically carried out in an inert atmosphere, such as argon, or under vacuum to prevent oxidation, especially of the more volatile cadmium. Induction furnaces or arc furnaces are commonly employed for this purpose. The choice of crucible material is also important to avoid contamination of the melt.
Once the metals are molten and homogenized, the alloy is cooled to solidify. The cooling rate can influence the resulting microstructure. Rapid cooling can lead to the formation of metastable phases or a fine-grained structure, while slow cooling promotes the formation of larger grains and equilibrium phases.
Following solidification, the ingot is often subjected to an annealing process. This involves heating the alloy to a specific temperature below its melting point and holding it for an extended period. Annealing helps to:
Homogenize the composition of the alloy.
Relieve internal stresses introduced during solidification.
Promote the formation of specific intermetallic phases.
For instance, karat golds, which are complex alloys, can be softened by heating to around 677°C (1250°F) for a duration determined by the specific alloy and piece dimensions, followed by quenching in water nih.gov. The specific annealing temperatures and times for gold-cadmium alloys are dictated by the desired phase, as indicated by the Au-Cd phase diagram.
| Alloy System | Melting Technique | Annealing Temperature | Purpose of Annealing |
| Au-Cd | Induction or Arc Melting | Varies based on phase diagram | Homogenization, stress relief, phase formation |
| Karat Golds | Various | ~677°C (1250°F) | Softening, stress relief |
Exploratory Synthesis of Polar Intermetallic Phases
The exploratory synthesis of polar intermetallic phases in the gold-cadmium system is a research-driven approach aimed at discovering new compounds with novel structures and properties. This type of synthesis often involves reacting elements with significantly different electronegativities, leading to compounds with both metallic and ionic bonding characteristics. Gold, being the most electronegative metal, plays a crucial role in forming such phases.
These synthetic explorations often employ high-temperature reactions in sealed tantalum or niobium tubes, which are in turn sealed in evacuated silica jackets. This double-containment is necessary to handle the high vapor pressure of cadmium at elevated temperatures. The reactions are typically carried out in resistance-heated furnaces with programmable controllers to allow for precise temperature profiles.
A recent study on the Na-Au-Cd system, which provides insights into the behavior of Au-Cd polar intermetallics, revealed the formation of new ternary compounds. researchgate.net The synthesis involved combining the elemental components in a niobium tube, which was then sealed in an evacuated silica tube and heated to 850 °C, followed by slow cooling. researchgate.net This approach allows for the discovery of new phases that may not be predicted by simple binary phase diagrams. The resulting products are then characterized by techniques such as X-ray diffraction to determine their crystal structures.
Solid-State Synthesis of B2 Phases
The B2 crystal structure, a body-centered cubic lattice with an ordered arrangement of two different atoms, is a common and important phase in many intermetallic systems. In the gold-cadmium system, the AuCd compound can adopt the B2 structure. Solid-state synthesis is a primary method for producing this phase.
The synthesis of the B2 AuCd phase typically involves reacting stoichiometric amounts of gold and cadmium powders via a high-temperature solid-state reaction, as described in section 2.1.1. The key to obtaining the B2 phase is careful control of the reaction temperature and subsequent cooling. The formation of B2 phases is well-understood in binary alloys near stoichiometric compositions. mdpi.com
The process generally involves heating the mixed powders in a sealed, evacuated container to a temperature where atomic diffusion is significant, allowing the atoms to arrange themselves into the ordered B2 lattice. Following the reaction, a controlled cooling process is crucial to preserve the ordered structure. Quenching from a high temperature can sometimes be used to retain a high-temperature phase, while slow cooling allows for the formation of the most stable, ordered structure at room temperature. The resulting material is then analyzed using X-ray diffraction to confirm the presence and purity of the B2 phase.
Nanostructure Fabrication Approaches
The synthesis of gold-cadmium nanostructures opens up possibilities for new applications due to their unique size- and shape-dependent properties. A key approach in this area is the doping of pre-synthesized gold nanoclusters with cadmium atoms.
Cadmium Doping in Gold Nanoclusters
Cadmium doping has emerged as a powerful method to precisely modify the structure and properties of gold nanoclusters. This technique involves the introduction of cadmium atoms into existing, atomically precise gold nanoclusters, leading to the formation of bimetallic nanoalloys with unique surface motifs.
A notable example is the cadmium doping of the [Au₂₃(SR)₁₆]⁻ nanocluster (where R = cyclohexyl). acs.org In this process, the parent gold nanocluster is reacted with a cadmium-thiolate complex, Cd(SR)₂, in a solvent such as dichloromethane. The reaction leads to a surface reconstruction where two adjacent gold atoms on the surface of the nanocluster are replaced by a single cadmium atom. acs.org This results in the formation of a new bimetallic nanocluster, [Au₁₉Cd₂(SR)₁₆]⁻. acs.org
A key feature of this doped nanocluster is the formation of a novel "paw-like" Cd(S-Au-S)₃ surface motif, where a cadmium atom acts as a junction connecting three monomeric -S-Au-S- motifs. acs.org This type of structural modification is distinct from the simple substitution observed when doping with other metals like copper or silver. acs.org
The synthesis and characterization of these doped nanoclusters involve a combination of techniques:
Synthesis: The parent gold nanocluster is synthesized first, followed by a controlled reaction with a cadmium precursor.
Purification: The resulting doped nanoclusters are often purified using techniques like solvent extraction and crystallization.
Characterization: Single-crystal X-ray diffraction is crucial for determining the precise atomic structure of the doped nanoclusters. acs.org Other techniques like mass spectrometry and UV-vis spectroscopy are used to confirm the composition and electronic properties.
The ability to introduce cadmium atoms into specific sites on a gold nanocluster with atomic precision offers a powerful tool for tuning the properties of these nanomaterials for applications in catalysis, sensing, and optics.
| Parent Nanocluster | Doping Agent | Resulting Nanocluster | Key Structural Feature |
| [Au₂₃(SR)₁₆]⁻ | Cd(SR)₂ | [Au₁₉Cd₂(SR)₁₆]⁻ | "Paw-like" Cd(S-Au-S)₃ surface motif |
Hetero-Nanoparticle Synthesis Strategies (e.g., Au/CdSe Core/Shell Systems)
The synthesis of hetero-nanoparticles, particularly core/shell systems like gold-cadmium selenide (Au/CdSe), presents unique challenges due to the significant lattice mismatch between the metallic core and the semiconductor shell. For instance, the lattice mismatch between plasmonic gold and semiconducting CdSe is nearly 43%, which complicates the formation of a high-quality, crystalline shell. monash.edu Despite these challenges, various innovative synthesis strategies have been developed to create these hybrid nanostructures, which exhibit a combination of the properties of both the gold core and the CdSe shell.
One novel approach involves the use of a gold-cadmium (Au-Cd) bialloy precursor. In this method, Au-Cd alloy nanoparticles are first synthesized and then used as a precursor. The cadmium component of the alloy reacts with a selenium source at elevated temperatures, leading to the formation of a CdSe shell around a gold core. acs.orgnih.gov This process has been shown to produce ultrasmall Au/CdSe core/shell nanoparticles with a narrow size distribution. acs.orgnih.gov
Another prominent strategy is the cation exchange method. This technique is particularly useful for overcoming the large lattice mismatch between the core and shell materials. jove.com In a typical process, a shell of a different material, such as silver sulfide (B99878) (Ag₂S), is first deposited on the gold nanoparticle. Subsequently, the silver cations in the shell are exchanged for cadmium cations to form the desired CdSe shell. jove.com A variation of this involves a phosphine-ligand-initiated cation exchange reaction under hydrothermal conditions to create Au@CdSe core-shell nanocrystals. acs.org
Electrochemical deposition offers another route to synthesize Au@CdSe core-shell nanoparticles. This method involves the controlled deposition of a CdSe shell onto gold nanoparticles that are immobilized on a substrate. The thickness of the shell can be controlled by varying the electrochemical deposition time.
Detailed Research Findings
Researchers have successfully synthesized ultrasmall Au/CdSe core/shell particles with an average size of 6.0 nm and a gold core diameter of 2.2 nm using the Au-Cd bialloy precursor method. acs.orgnih.gov The reaction is typically carried out by reacting the 4.7 nm Au-Cd bialloy precursor with a selenium source at 205°C, followed by heating to 250°C. acs.orgnih.gov High-resolution transmission electron microscopy (HR-TEM) and X-ray diffraction (XRD) analyses have confirmed that both the Au cores and the CdSe shells are well-crystallized, with the CdSe shell exhibiting a cubic (zinc blende) phase. acs.orgnih.gov The absorption spectra of these nanoparticles demonstrate a combination of the absorption characteristics of both the Au core and the CdSe shell. nih.gov
The cation exchange method has been demonstrated to produce highly monodisperse gold core-shell nanoparticles with excellent control over the shell thickness. For instance, Au@CdS core-shell nanoparticles have been synthesized with a tunable shell thickness. While this example uses cadmium sulfide, the principle is directly applicable to cadmium selenide.
Electrochemical deposition has been used to form uniform CdSe shells on gold nanoparticles. The shell thickness can be precisely controlled, for example, a shell thickness of 5 ± 2 nm can be achieved with an electrochemical deposition time of 3 minutes.
| Synthesis Method | Precursors | Reaction Conditions | Resulting Nanoparticle Dimensions | Shell Crystal Structure |
| Au-Cd Bialloy Precursor | Au-Cd bialloy particles, Selenium powder, Trioctylphosphine, Hexadecylamine, Trioctylphosphine oxide | Heated to 205°C for 1 min, then 250°C for 3 min | Average size: 6.0 nm, Au core diameter: 2.2 nm | Cubic (zinc blende) acs.orgnih.gov |
| Cation Exchange | Gold nanoparticles, Silver salt, Sulfide source, Cadmium salt | Multi-step process involving initial shell formation and subsequent ion exchange | Tunable shell thickness | Dependent on specific process |
| Electrochemical Deposition | Gold nanoparticles on a substrate, Cadmium and Selenium containing electrolyte | Potentiostatic deposition | Shell thickness of 5 ± 2 nm with 3 min deposition time | Dependent on deposition conditions |
Crystallographic and Structural Characterization of Gold Cadmium Systems
Intermetallic Compound Crystallography
The binary phase diagram of gold and cadmium reveals a series of intermetallic compounds characterized by diverse and often complex crystal structures. arxiv.org These complexities arise from various factors including distortions, the formation of superlattices, and the presence of vacancies. An analysis of these structures through the lens of the nearly free-electron model, specifically considering Fermi sphere-Brillouin zone interactions, provides significant insights into their phase stability.
Complex Crystal Structures and Distortions
The gold-cadmium system is notable for the formation of intermetallic compounds with intricate crystal structures that often exhibit significant distortions from simpler, more symmetrical lattices. arxiv.org These structural complexities are a manifestation of the system's efforts to achieve electronic stability. arxiv.org The interaction between the Fermi surface and the Brillouin zone boundaries plays a crucial role in determining the stability of these phases.
The Jahn-Teller effect, a geometric distortion of a non-linear molecular system, can reduce its symmetry and energy. libretexts.org This is often observed in octahedral complexes where axial bonds can be elongated or compressed compared to equatorial bonds. libretexts.org The degree of this distortion is influenced by the strength of the metal-ligand orbital interactions. libretexts.org
Superlattices and Vacancy Ordering Phenomena
The formation of superlattices is a common feature in gold-cadmium alloys, where a larger, ordered unit cell is formed by the periodic arrangement of atoms and vacancies over the sites of a smaller, basic crystal structure. researchgate.netmdpi.com This ordering can be driven by differences in atomic sizes and electronegativities of the constituent elements. mdpi.com The stability of these superlattices is enhanced by the creation of new Brillouin zone planes that interact with the Fermi surface, thereby reducing the crystal's energy. mdpi.com
Vacancy ordering is another significant phenomenon observed in the Au-Cd system. researchgate.net The ordered arrangement of vacancies within the crystal lattice can lead to the formation of new, more complex structures. researchgate.net For instance, the AuCd₃-hP24 structure can be considered as being derived from the body-centered cubic (bcc) structure with the introduction of superlattices and ordered vacancies. researchgate.net
Hume-Rothery Phase Mechanisms and Electron Concentration Effects on Structure
The structures of many intermetallic phases in the gold-cadmium system can be understood within the framework of Hume-Rothery rules. arxiv.orgmdpi.com These rules correlate the stability of certain crystal structures with the valence electron concentration (VEC), which is the average number of valence electrons per atom. mdpi.com The sequence of phases observed in the Au-Cd system as a function of VEC is similar to that of the classic Cu-Zn Hume-Rothery system, although the Au-Cd system exhibits a greater number of intermediate and more complex phases. mdpi.com
The stability of these phases is attributed to the energy reduction that occurs when the Fermi level of the valence electrons approaches a Brillouin zone plane, leading to the formation of an energy gap. mdpi.com The formation of a larger number of structures with multi-faceted Brillouin zone polyhedra in the Au-Cd system, compared to Cu-Zn, is promoted by the higher atomic numbers and the greater difference in atomic numbers of gold and cadmium. mdpi.com
High-Temperature Phase Structures (e.g., CsCl-type AuCd-cP2)
At elevated temperatures, some gold-cadmium alloys exhibit simpler crystal structures. A prominent example is the β' phase, which possesses a body-centered cubic (bcc) structure and remains highly ordered just below its melting point. kisti.re.kr The equiatomic AuCd compound, in its high-temperature β-phase, adopts the B2 (CsCl-type) ordered structure. arxiv.org This structure is a classic example of a Hume-Rothery β-phase, characterized by a valence electron concentration of 1.5. researchgate.net The stability of this phase at high temperatures is entropically favored. mdpi.com
| Compound | Phase | Crystal System | Space Group | Structure Type | Reference |
|---|---|---|---|---|---|
| AuCd | β | Cubic | Pm-3m | CsCl (B2) | arxiv.orgresearchgate.net |
Martensitic Transformations and Related Structural Variants
Certain gold-cadmium alloys, particularly those around the equiatomic composition, undergo martensitic transformations upon cooling. osti.gov This is a diffusionless phase change where the crystal structure transforms from a high-temperature austenite (B1171964) phase to a lower-temperature martensite (B1171850) phase through a cooperative, shear-like movement of atoms. osti.govmdpi.com The high-temperature β phase of AuCd, with its CsCl-type structure, can transform into several martensitic variants with lower symmetry, such as the β' (B19) or β'' phases. arxiv.orgosti.gov
The stability of the β' phase is influenced by a complex interplay of factors including atomic and ionic size, valency, and electronegativity of the constituent elements. tandfonline.com The specific martensitic structure formed depends on the exact composition and thermal history of the alloy. These transformations are of significant interest due to their association with shape memory effects.
Crystal Structures of Ternary Gold-Cadmium Intermetallics (e.g., REAu₄Cd₂, M₅T₂Cd, Na-Au-Cd compounds)
The introduction of a third element into the gold-cadmium system leads to the formation of a wide array of ternary intermetallic compounds with diverse and often novel crystal structures.
REAu₄Cd₂ (RE = Rare Earth): Information on the specific crystal structure of REAu₄Cd₂ compounds was not found in the provided search results. However, related rare-earth-gold-bismuth compounds, REAuBi₂, crystallize in the tetragonal HfCuSi₂-type structure. researchgate.net
M₅T₂Cd (M = Ca, Yb, Eu; T = Cu, Ag, Au): The intermetallic compounds M₅T₂Cd adopt the tetragonal Mo₅B₂Si-type structure (space group I4/mcm). znaturforsch.comresearchgate.net These structures can be described as intergrowth variants of slightly distorted CuAl₂- and U₃Si₂-related slabs. znaturforsch.comresearchgate.net For instance, Yb₅Au₂.₁₉Cd₀.₈₁ crystallizes in this structure type and exhibits a small degree of Au/Cd mixing. znaturforsch.comresearchgate.net
Na-Au-Cd Compounds: The Na-Au-Cd ternary system exhibits a fascinating structural evolution. Three new intermetallic compounds, Na(Au₀.₈₉(₅)Cd₀.₁₁(₅))₂, Na(Au₀.₅₁(₄)Cd₀.₄₉(₄))₂, and Na₈Au₃.₅₃(₁)Cd₁₃.₄₇(₁), have been identified. researchgate.net Their structures are related through Friauf-Laves polyhedral building units, and the gold-to-cadmium ratio governs the transition between these unique crystal structures. researchgate.net Specifically, Na(Au₀.₅₁Cd₀.₄₉)₂ crystallizes in the MgZn₂-type structure, while Na(Au₀.₉Cd₀.₁)₂ adopts the MgCu₂-type structure. tdl.org
| Compound | Crystal System | Space Group | Structure Type | Reference |
|---|---|---|---|---|
| Yb₅Au₂.₁₉Cd₀.₈₁ | Tetragonal | I4/mcm | Mo₅B₂Si | znaturforsch.comresearchgate.net |
| Na(Au₀.₅₁Cd₀.₄₉)₂ | Hexagonal | P6₃/mmc | MgZn₂ | tdl.org |
| Na(Au₀.₉Cd₀.₁)₂ | Cubic | Fd-3m | MgCu₂ | tdl.org |
Analysis of Polyhedral Building Units and Atomic Arrangements (e.g., Au₄ squares, Cd chains)
Detailed crystallographic studies of gold-cadmium bimetallic nanoclusters have identified specific, recurring polyhedral units that form the basis of their atomic structure. Among the most noted are elegant patterns of Au₄ tetrahedra. rsc.orgrsc.org
Au₄ Tetrahedra:
Nanostructure Structural Features
The introduction of cadmium into gold nanoclusters induces significant structural transformations, particularly at the surface. These changes lead to the formation of novel bimetallic nanostructures with unique features and tailored properties.
Nanostructure Structural Features
Surface Reconstruction in Cadmium-Doped Gold Nanoclusters
Cadmium doping is a powerful method for inducing surface reconstruction in atomically precise gold nanoclusters, a process that goes beyond simple substitution of one atom for another. acs.org This reconstruction can involve significant rearrangement of surface atoms and the protective ligand layer.
Two primary examples illustrate this phenomenon:
Coalescence of Atomic Sites: When the [Au₂₃(SR)₁₆]⁻ nanocluster (where R = cyclohexyl) is doped with cadmium, a surface reconstruction occurs where two adjacent surface gold atomic sites "coalesce" into a single cadmium atomic site. acs.orgnih.gov This transformation results in the creation of a new bimetallic nanocluster, [Au₁₉Cd₂(SR)₁₆]⁻, while the original cuboctahedral Au₁₃ core remains unchanged. rsc.orgacs.org This doping mode is distinct from the simple substitution observed with metals like copper or silver. acs.orgnih.gov
Staple Motif Replacement: In a different system, the introduction of cadmium to the Au₄₄(DMBT)₂₈ nanocluster (where DMBT = 3,5-dimethylbenzenethiol) drives a precise surface reconstruction. rsc.org In this process, four surface Au₂(DMBT)₃ staple motifs are exactly replaced by two newly formed Au₅Cd₂(DMBT)₁₂ staples. rsc.org This leads to the formation of the Au₃₈Cd₄(DMBT)₃₀ nanocluster, which retains the face-centered cubic inner core of the parent cluster. rsc.org Density functional theory (DFT) calculations suggest this conversion involves the initial substitution of SR[Au(SR)]₂⁻ motifs by Cd(SR)₂, followed by a structural isomerization of the surface ligands. rsc.org
| Parent Nanocluster | Doping Process | Resulting Bimetallic Nanocluster | Key Structural Change |
|---|---|---|---|
| [Au₂₃(SR)₁₆]⁻ | Cd doping | [Au₁₉Cd₂(SR)₁₆]⁻ | Coalescence of two surface Au sites into one Cd site. acs.orgnih.gov |
| Au₄₄(DMBT)₂₈ | Cd-driven reconstruction | Au₃₈Cd₄(DMBT)₃₀ | Replacement of four Au₂(DMBT)₃ staples with two Au₅Cd₂(DMBT)₁₂ staples. rsc.org |
Characterization of Bimetallic Nanocluster Structures (e.g., [Au₁₉Cd₂(SR)₁₆]⁻)
The structural characterization of cadmium-gold bimetallic nanoclusters reveals novel motifs and atomic arrangements that are not observed in their monometallic counterparts.
The nanocluster [Au₁₉Cd₂(SR)₁₆]⁻ serves as a prime example of the unique structures that can be formed. acs.org X-ray crystallography of this compound has identified a novel and distinct surface feature termed the "Cd(S-Au-S)₃ 'paw-like' surface motif". acs.orgnih.govacs.org In this arrangement, a cadmium atom acts as a critical junction, connecting three separate monomeric -S-Au-S- motifs. acs.orgnih.gov This "paw-like" structure is a direct result of the surface reconstruction process and represents a new paradigm in the surface chemistry of nanoclusters. Density functional theory calculations have confirmed that the formation of this unique motif makes the reverse substitution of cadmium with gold energetically unfavorable. nsf.gov
Another well-characterized structure is Au₃₈Cd₄(DMBT)₃₀ , which is formed via the Cd-driven reconstruction of Au₄₄(DMBT)₂₈. rsc.org This nanocluster retains the fcc Au₂₆ core from its parent structure and is protected by the newly formed Au₅Cd₂(DMBT)₁₂ surface staples. rsc.org The precise atomic arrangement, confirmed by X-ray analysis, demonstrates how cadmium integration can lead to complex yet ordered surface ligand structures while preserving the integrity of the metallic core. rsc.org
| Bimetallic Nanocluster | Core Structure | Key Surface Features/Motifs | Parent Cluster |
|---|---|---|---|
| [Au₁₉Cd₂(SR)₁₆]⁻ | Cuboctahedral Au₁₃ core. rsc.org | Cd(S-Au-S)₃ "paw-like" motif. acs.orgnih.gov | [Au₂₃(SR)₁₆]⁻ |
| Au₃₈Cd₄(DMBT)₃₀ | fcc Au₂₆ core. rsc.org | Two Au₅Cd₂(DMBT)₁₂ staples. rsc.org | Au₄₄(DMBT)₂₈ |
Electronic Structure Analysis of Gold Cadmium Systems
Density Functional Theory (DFT) Investigations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For Au-Cd alloys, DFT calculations have been employed to understand their structural, electronic, and thermodynamic properties. These calculations reveal how the constituent atoms interact to form stable intermetallic phases.
The electronic band structure describes the ranges of energy that an electron within the solid is allowed to possess. wikipedia.org In metallic systems like Au-Cd alloys, the valence and conduction bands overlap, allowing electrons to move freely. youtube.com
Calculations for Au-Cd intermetallics show a complex band structure near the Fermi level, which is characteristic of metallic systems. researchgate.net The bands are formed from the atomic orbitals of gold and cadmium. Specifically, the gold 5d and 6s orbitals and the cadmium 4d and 5s orbitals contribute significantly to the band structure. The dispersion of these bands (how energy changes with momentum) determines the electronic properties of the alloy. For instance, in gold-rich ternary intermetallics like Ce₂Au₂Cd and CeAu₄Cd₂, the band structure indicates a metallic character primarily driven by the Ce-f orbital electrons. researchgate.net
The Density of States (DOS) quantifies the number of available electronic states at each energy level. A non-zero DOS at the Fermi level is a hallmark of metallic behavior. nih.gov
In Au-Cd systems, the total DOS is composed of contributions from both gold and cadmium atoms. Analysis shows that the region below the Fermi level is dominated by the d-orbitals of both gold and cadmium. researchgate.net The Au 5d states are generally found at a lower energy compared to the Cd 4d states. The states at the Fermi level, which are crucial for conductivity and chemical activity, are typically a mix of s, p, and d orbitals from both elements, confirming the metallic nature of these compounds. researchgate.netresearchgate.net The specific shape and intensity of the DOS can explain the stability of different Au-Cd phases.
Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which influences bonding and geometry. wikipedia.org In transition metal alloys, hybridization between d-orbitals of the transition metal and s-p orbitals of the other element is common.
In solid-state physics, the Brillouin zone is a fundamental concept in reciprocal space, and the Fermi surface separates occupied from unoccupied electron states at absolute zero temperature. quora.com The interaction between the Fermi surface and the boundaries of the Brillouin zone can significantly affect the stability of a crystal structure and can lead to the formation of an energy gap. aps.org
This interaction is a key factor in understanding the phase stability of many alloys, often explained by the Hume-Rothery rules. When the Fermi surface touches a Brillouin zone boundary, it can lower the total electronic energy of the system, thereby stabilizing that particular crystal structure. aps.orgaps.org This contact can also open a band gap at the zone boundary. aps.org In Au-Cd alloys, the specific compositions at which stable intermetallic phases form are influenced by these interactions, as the geometry of the Brillouin zone changes with the crystal structure of the alloy phase.
Metallic Character and Electronic Conductivity Contributions
The electronic structure of Au-Cd alloys confirms their metallic nature. The presence of a significant density of states at the Fermi level allows electrons to be easily excited into higher energy states, facilitating the flow of electric current. nih.gov Pure gold is an excellent electrical conductor, with a conductivity of about 44.7 MS/m. gold-analytix.com When gold is alloyed with other metals like cadmium, the conductivity generally decreases. electrical-contacts-wiki.com
| Metal/Alloy | Typical Electrical Conductivity (MS/m at 20°C) | Key Factors Influencing Conductivity |
|---|---|---|
| Pure Gold (Au) | ~45 | High density of free electrons, low scattering. |
| Pure Cadmium (Cd) | ~13.9 | Fewer free electrons per atom compared to gold. |
| Gold-Cadmium (Au-Cd) Alloy | Variable (generally lower than pure Au) | Composition, phase (ordered vs. disordered), electron scattering at impurity sites. |
Chemical Bonding Characteristics and Interatomic Interactions (e.g., Polar Covalent, Covalent)
The bonding in intermetallic compounds like those in the Au-Cd system is complex and typically not purely one type. It is predominantly metallic, characterized by a "sea" of delocalized electrons shared among a lattice of positive ions. researchgate.netmpg.de
However, detailed electronic structure analyses reveal that the bonding also has a significant covalent character. This arises from the hybridization of atomic orbitals, particularly the d-orbitals of gold and the s and p orbitals of cadmium, leading to directional bonds between atoms. researchgate.net Furthermore, due to the difference in electronegativity between gold and cadmium, the bonding can also exhibit some polar or ionic character, resulting from a partial transfer of charge between the atoms. This combination of metallic, covalent, and polar interactions determines the cohesive energy, structural stability, and mechanical properties of the Au-Cd intermetallic phases. researchgate.net
Thermodynamic and Phase Stability Investigations of Gold Cadmium Systems
Electron-Origin of Diffusion Ordering
The ordering phenomena observed during diffusion in the gold-cadmium (Au-Cd) system are fundamentally governed by the electronic structure of the alloy. The stability of various ordered phases is not random but is dictated by the tendency of the system to achieve a lower electronic energy state. This is primarily explained by the principles governing Hume-Rothery alloys, where the valence electron concentration (VEC) per atom is a critical factor in determining phase stability. aps.orgpageplace.de More advanced models focus on the specific interactions between the Fermi surface and the Brillouin zone boundaries, leading to concepts like Fermi surface nesting. aps.orgmdpi.comtandfonline.com
The gold-cadmium system is a classic example of a Hume-Rothery alloy system, where phase stability is strongly correlated with the VEC. pageplace.de Gold (Au) is considered to have one valence electron, while cadmium (Cd) has two. As the concentration of cadmium increases, the VEC of the alloy changes, and different crystal structures become stable at specific VEC ranges. This relationship arises from the electronic energy minimization when the Fermi surface, which represents the highest energy level of electrons, interacts with the faces of the Brillouin zone, a fundamental concept in solid-state physics that describes the allowed electron energy states in a crystal lattice. researchgate.net When the Fermi surface is close to a Brillouin zone boundary, it can lead to a lowering of the electronic energy and thus stabilize that particular crystal structure. aps.org
Several distinct ordered phases appear in the Au-Cd system and other similar noble metal alloys, each corresponding to a characteristic VEC.
Table 1: Hume-Rothery Phases and Corresponding Valence Electron Concentrations (VEC)
| Phase | Valence Electron Concentration (VEC) | Ideal Stoichiometry Example | Crystal Structure |
|---|---|---|---|
| β | 3/2 (1.5) | AuCd | Body-Centered Cubic (BCC) or Ordered CsCl-type |
| γ | 21/13 (≈1.62) | Au5Cd8 | Complex Cubic (γ-brass) |
| ε | 7/4 (1.75) | AuCd3 | Hexagonal Close-Packed (HCP) |
A more detailed understanding of the electronic origin of ordering, particularly for the β-phase (AuCd), involves the concept of Fermi surface nesting. aps.orgaps.org This phenomenon occurs when significant portions of the Fermi surface are parallel to each other, separated by a specific wave vector, known as a nesting vector. tandfonline.comarxiv.org In such cases, the system can lower its total energy by introducing a periodic lattice distortion, such as a phonon, with that same wave vector. This distortion opens an energy gap at the Fermi surface, reducing the density of states at the Fermi level and thus stabilizing the distorted, ordered structure. aps.orgtandfonline.com
For the B2 (ordered BCC) phase of AuCd, electronic structure calculations have identified a nesting vector of approximately 1/3⟨110⟩2π/a. tandfonline.com This nesting feature is believed to be responsible for the softening of specific phonon modes, which are precursors to the martensitic transformations (a type of diffusionless ordering) observed in this system. aps.org The transformation from the higher-temperature B2 phase to the lower-temperature trigonal ζ'2 phase is associated with this electronic instability. Calculations confirm that the density of states at the Fermi energy is lower for the transformed ζ'2 phase compared to the B2 phase, providing the electronic driving force for the ordering transition. tandfonline.com
This strong coupling between the electronic structure (specifically the topology of the Fermi surface) and the crystal lattice is the fundamental reason for the formation of ordered intermetallic compounds during the diffusion of gold and cadmium. aps.org The tendency to form specific ordered structures is a direct consequence of the system minimizing its electronic energy through mechanisms driven by the valence electron concentration and Fermi surface instabilities.
Surface Chemistry of Gold Cadmium Nanostructures
Doping-Induced Surface Phenomena
The introduction of cadmium atoms into gold nanoclusters is not a simple substitution but a transformative process that can rebuild the nanoparticle's surface, leading to unique structural and electronic properties.
Cadmium doping induces a significant surface reconstruction in gold nanoclusters. acs.org Unlike other metals like copper or silver which may lead to simple substitution or a total transformation of the nanocluster's structure, cadmium's interaction is distinct. acs.orgnih.gov Research has demonstrated a specific mechanism where two adjacent surface gold atoms are replaced and "coalesce" into a single cadmium atomic site. acs.orgnih.gov
This process has been observed in the transformation of a [Au₂₃(SR)₁₆]⁻ nanocluster into a new bimetallic nanocluster, [Au₁₉Cd₂(SR)₁₆]⁻, where SR represents a thiolate ligand (e.g., cyclohexyl). acs.orgnih.gov This reconstruction is not limited to a single type of gold nanocluster. In another example, a Cd-driven reconstruction of an Au₄₄(DMBT)₂₈ nanocluster was reported. rsc.org In this case, four surface staples of Au₂(DMBT)₃ were precisely replaced by two Au₅Cd₂(DMBT)₁₂ staples, forming a new Au₃₈Cd₄(DMBT)₃₀ nanocluster while preserving the face-centered cubic inner gold core. rsc.org This heteroatom-doping mechanism highlights a sophisticated strategy for tailoring the surface of gold nanoclusters. nih.gov
Table 1: Gold Nanocluster Transformation via Cadmium Doping
| Original Nanocluster | Dopant | Resulting Nanocluster | Surface Reconstruction Mechanism | Reference |
|---|---|---|---|---|
| [Au₂₃(SR)₁₆]⁻ | Cadmium (Cd) | [Au₁₉Cd₂(SR)₁₆]⁻ | Two neighboring surface Au atoms coalesce into one Cd site. | acs.orgnih.gov |
| Au₄₄(DMBT)₂₈ | Cadmium (Cd) | Au₃₈Cd₄(DMBT)₃₀ | Four Au₂(DMBT)₃ staples are replaced by two Au₅Cd₂(DMBT)₁₂ staples. | rsc.org |
A significant outcome of cadmium-induced surface reconstruction is the formation of novel atomic arrangements, or motifs, on the nanocluster surface. acs.org A prime example is the "paw-like" Cd(S-Au-S)₃ surface motif, which was observed for the first time in the structure of the [Au₁₉Cd₂(SR)₁₆]⁻ nanocluster. acs.orgnih.gov
In this unique configuration, the cadmium atom functions as a junction, connecting three separate monomeric -S-Au-S- motifs. acs.orgnih.gov This arrangement is structurally significant and energetically favorable. Density functional theory (DFT) calculations have indicated that the presence of this "paw-like" motif, formed around the cadmium atom, makes the back-replacement of cadmium with gold unfavorable, thus stabilizing the doped structure. nsf.gov The discovery of such motifs expands the chemistry of nanocluster doping, offering new pathways for designing nanoparticles with precisely controlled and novel surface structures. acs.orgnih.gov
Role of Surface Chemistry in Hetero-Nanoparticle Synthesis
The surface chemistry of the constituent metals is fundamental to the synthesis of hetero-nanoparticles, such as those combining gold and cadmium. The ability to precisely control the surface properties allows for the rational design of complex nanostructures. nih.govrsc.org The synthesis of Au-Cd hetero-nanoparticles often involves modifying the surface of pre-existing nanoparticles. rsc.org
For instance, the creation of Au@CdS core-shell nanoparticles on a Titanium dioxide (TiO₂) support can be achieved through the photodeposition of Cadmium sulfide (B99878) (CdS) onto the surface of gold nanoparticles. acs.org The quality of the junction between the gold core and the CdS shell is influenced by the mobility of the gold surface atoms, which can be activated by temperature. acs.org This process underscores how the surface characteristics of the initial gold nanoparticle guide the deposition and structure of the secondary material. The customizable surface chemistry of metallic nanoparticles allows for their properties to be tailored for specific applications by attaching various ligands, polymers, or other functional groups. mdpi.com
Photo-Enhanced Surface Chemical Activity (e.g., in CdS-based films)
The integration of gold with cadmium sulfide can lead to photo-enhanced chemical activity at the nanoparticle's surface. nanospr.com When CdS-based films or nanostructures are combined with gold, the resulting hybrid material exhibits unique photoelectrochemical properties. Upon irradiation, photoelectrochemical charging of gold nanoparticles can occur within a Au-nanoparticle/CdS-nanoparticle array. nanospr.com
This process involves the transfer of photo-excited electrons from the CdS to the Au nanoparticles, causing the gold nanoparticles to become charged. nanospr.com This charging enhances the coupling between the localized surface plasmon of the gold nanoparticle and the surface plasmon of the bulk material, which can be observed as a shift in the plasmon angle. nanospr.com This light-induced charge separation and accumulation on the gold surface can significantly boost the photocatalytic efficiency of the system. polimi.it For example, Au-tipped CdS nanorods show that surface coatings play a crucial role in passivating surface traps, which enhances charge separation and, consequently, the rate of photocatalytic hydrogen evolution. polimi.it Furthermore, annealing gold films to create a rougher surface morphology can further enhance the emission in CdS nanoparticles by improving the excitation and coupling of surface–plasmon modes. researchgate.net
Table 2: Impact of Surface Modification on Photocatalytic Activity
| System | Surface Feature/Modification | Observed Effect | Reference |
|---|---|---|---|
| Au-CdS Nanoparticle Array | Photo-induced charging of Au nanoparticles | Enhanced coupling of surface plasmons; increased charge separation. | nanospr.com |
| Au-tipped CdS Nanorods | Polyethylenimine (PEI) polymer coating | Surface passivation, faster charge separation, and highest photocatalytic efficiency for hydrogen evolution. | polimi.it |
| CdS Nanoparticles with Au Film | Annealed, rough Au film surface | Enhanced photoluminescence due to improved excitation and coupling of surface-plasmon modes. | researchgate.net |
Advanced Spectroscopic Characterization Techniques
X-ray Diffraction Studies
X-ray diffraction (XRD) is a cornerstone technique for the structural characterization of crystalline materials, including cadmium-gold alloys. By analyzing the angles and intensities of diffracted X-ray beams, XRD can reveal detailed information about the crystal structure, phase composition, and other structural parameters of a sample.
Powder X-ray diffraction (PXRD) is a rapid and powerful technique used for the phase identification of crystalline materials. carleton.edu In this method, a finely powdered sample is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern acts as a unique "fingerprint" for the material's crystalline phases. libretexts.orgiucr.org For the cadmium-gold system, PXRD is instrumental in identifying the various intermetallic compounds and solid solutions that can form.
Researchers utilize PXRD to verify the formation of specific Au-Cd phases during synthesis and to study phase transformations that occur under different conditions. walisongo.ac.id For example, in the synthesis of Au-Cu-Cd alloys, grazing incidence X-ray diffraction (GIXD), a surface-sensitive variant of XRD, has been used to examine the structure of electrodeposited films. researchgate.net The diffraction patterns can distinguish between single-phase disordered solid solutions and multi-phase structures, depending on the deposition conditions. researchgate.net
The analysis of PXRD patterns involves comparing the observed peak positions (2θ angles) and intensities with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD). iucr.org This comparison allows for the unambiguous identification of known crystalline phases within the sample. For instance, studies on gold-cadmium alloys rich in gold have used X-ray analysis to investigate the different phases present at various compositions. scispace.comnih.gov
Table 1: Representative Powder X-ray Diffraction Data for a Cadmium-Gold Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Phase Identification |
|---|---|---|---|---|
| 38.2 | 2.354 | 100 | (111) | Au (FCC) |
| 44.4 | 2.039 | 40 | (200) | Au (FCC) |
| 64.6 | 1.441 | 25 | (220) | Au (FCC) |
| 35.1 | 2.554 | 60 | (110) | AuCd (B2) |
| 50.9 | 1.792 | 30 | (200) | AuCd (B2) |
Note: This table contains hypothetical data for illustrative purposes, based on the typical diffraction patterns of gold and a B2-type intermetallic compound.
Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.educreative-biostructure.comrigaku.com This technique is essential for determining the precise crystal structure, including unit cell dimensions, bond lengths, bond angles, and atomic positions of new intermetallic compounds. creative-biostructure.comnih.gov
In the study of the cadmium-gold system, SCXRD has been crucial for characterizing the structures of its various intermetallic phases. For example, early investigations identified the β-phase (AuCd) as having a CsCl-type structure. scispace.com Another phase, the β'-phase, was determined to be orthorhombic, representing a deformed CsCl structure. scispace.com The precise atomic coordinates obtained from SCXRD allow for a fundamental understanding of the chemical bonding and physical properties of these materials. carleton.edu
The process involves mounting a small, high-quality single crystal (ideally 150-250 microns in size) in a diffractometer. carleton.edu The crystal is rotated while being irradiated with X-rays, and a detector collects the thousands of unique reflections that make up the diffraction pattern. rigaku.com This complex pattern is then computationally analyzed to solve and refine the crystal structure. rigaku.com
Table 2: Crystallographic Data for the AuCd Intermetallic Compound
| Parameter | Value |
|---|---|
| Compound | AuCd |
| Crystal System | Cubic |
| Space Group | Pm-3m |
| Lattice Parameter (a) | 3.34 Å |
| Structure Type | CsCl (B2) |
| Atomic Positions | Au at (0, 0, 0); Cd at (0.5, 0.5, 0.5) |
Note: Data is compiled from representative values found in crystallographic literature for the B2 phase of AuCd. scispace.com
Electron Microscopy and Diffraction
Electron microscopy techniques utilize a beam of accelerated electrons to probe materials at a much higher resolution than is possible with light microscopy. These methods are vital for characterizing the morphology, structure, and composition of cadmium-gold materials, particularly at the nanoscale.
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample. youtube.com For a sample to be suitable for TEM, it must be extremely thin (typically below 100 nm) to allow electrons to pass through it. researchgate.net TEM is widely used to study the size, shape, and morphology of nanoparticles, as well as the microstructure of bulk materials. acs.orgmdpi.com
In the context of cadmium-gold nanomaterials, TEM is indispensable for visualizing the structure of core-shell nanoparticles (e.g., Au core with a CdS shell) or hybrid nanostructures. jove.comacs.org High-resolution TEM (HRTEM) can even resolve the atomic lattice of the material, providing insights into crystallinity, defects, and the nature of the interface between different components. acs.orgmdpi.com For example, HRTEM analysis of hybrid CdS-Au nanostructures has shown that the gold nanocrystal growth on cadmium sulfide (B99878) nanorods is non-epitaxial, meaning there is no preferred crystallographic orientation between the two materials. acs.org
Table 3: TEM Analysis Findings for Cd-Au Nanostructures
| Nanostructure Type | Observed Feature | Typical Size Range | Key Finding |
|---|---|---|---|
| Au-CdS Core-Shell | Morphology, Shell Thickness | Core: 5-50 nm; Shell: 1-10 nm | Uniform semiconductor shell coating on the gold core. |
| CdS-Au Hybrid | Au Nanocrystal Deposition | CdS rod: 5-10 nm dia; Au particle: 2-8 nm | Au growth occurs at tips or defect sites on the nanorod surface. acs.org |
| Au-Cd Alloy Nanoparticles | Size and Shape Distribution | 5-100 nm | Formation of spherical or faceted alloyed nanoparticles. |
In addition to imaging, the TEM can be used to obtain electron diffraction patterns from a sample. When the electron beam passes through a crystalline material, it is diffracted by the atomic planes in a manner analogous to X-ray diffraction. Selected Area Electron Diffraction (SAED) allows for the acquisition of a diffraction pattern from a specific, small area of the sample.
The resulting pattern of spots (from a single crystal) or rings (from a polycrystalline material) provides direct information about the crystal structure, lattice parameters, and crystallographic orientation of the material. dtic.mil For cadmium-gold alloys and nanostructures, SAED is used to confirm the crystal structure of individual nanoparticles or grains. researchgate.net For example, a SAED pattern can distinguish between the face-centered cubic (FCC) structure of pure gold and the various ordered structures of Au-Cd intermetallic compounds. This is a crucial complementary technique to HRTEM imaging for a complete structural characterization at the nanoscale. mdpi.com
Optical Spectroscopy for Nanomaterials
The optical properties of metallic nanoparticles are dominated by a phenomenon known as localized surface plasmon resonance (LSPR). mdpi.comresearchgate.net LSPR is the collective oscillation of conduction electrons in response to incident light, which results in strong light absorption and scattering at a specific wavelength. acs.org For cadmium-gold nanomaterials, optical spectroscopy, typically UV-Visible absorption spectroscopy, is used to characterize this plasmonic behavior.
The LSPR of bimetallic nanoparticles, such as those made from cadmium and gold, can be tuned by controlling their size, shape, composition, and the surrounding dielectric environment. acs.orgresearchgate.netnih.gov For Au-Cd alloy nanoparticles, changing the compositional ratio of gold to cadmium can lead to shifts in the LSPR peak position and changes in the bandwidth. This tunability is a key feature that makes these materials interesting for various applications. mdpi.com
In core-shell nanostructures, such as Au@CdS, the optical properties are a combination of the plasmon resonance of the gold core and the excitonic absorption of the cadmium sulfide semiconductor shell. acs.org The interaction between these components can lead to unique optical signatures, such as quenching of the semiconductor's emission. acs.org Studies have shown that the LSPR of gold nanoparticles can enhance the nonlinear optical response of cadmium selenide, demonstrating the synergistic effects in these hybrid nanomaterials. uran.ua The absorption spectra of individual gold nanoparticles as small as 5 nm in diameter have been studied, revealing intrinsic size effects that cause a broadening of the surface plasmon resonance. acs.org
Table 4: Influence of Nanoparticle Parameters on Optical Properties
| Parameter Varied | Effect on LSPR | Example System |
|---|---|---|
| Composition (Au:Cd ratio) | Shift in peak wavelength and change in peak width. | Au-Cd Alloy Nanoparticles |
| Size | Red-shift and broadening of the resonance peak with increasing size. acs.orgacs.org | Gold Nanoparticles |
| Shape | Anisotropic shapes (e.g., nanorods) exhibit multiple LSPR peaks corresponding to different axes. acs.org | Gold Nanorods researchgate.net |
| Dielectric Environment | Red-shift of the LSPR peak with an increase in the refractive index of the surrounding medium. | Au-Cd Nanoparticles in different solvents |
Advanced Spectrometric Methods
Mass spectrometry, particularly Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), is an exceptionally sensitive and quantitative technique for determining the elemental composition of cadmium-gold compounds. In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.
This method allows for the precise determination of the concentrations of both cadmium and gold, even at trace and ultra-trace levels. For nanoparticle analysis, specialized techniques like single-particle ICP-MS (spICP-MS) can provide information not only on the elemental composition but also on the size distribution and concentration of the nanoparticles in a sample.
Advantages of ICP-MS for Cadmium-Gold Analysis:
High Sensitivity: Capable of detecting elements at parts-per-billion (ppb) to parts-per-trillion (ppt) levels.
Quantitative Accuracy: Provides precise measurements of the elemental composition.
Isotopic Analysis: Can differentiate between isotopes of the same element.
Atomic Absorption Spectrometry (AAS) is a widely used technique for the quantitative determination of specific elements in a sample. The two primary methods are Flame Atomic Absorption Spectrometry (FAAS) and Graphite Furnace Atomic Absorption Spectrometry (GFAAS).
In FAAS , the sample is introduced into a flame, which atomizes the elements. A light beam from a hollow cathode lamp, specific to the element being analyzed (either cadmium or gold), is passed through the flame. The amount of light absorbed by the ground-state atoms is proportional to the concentration of that element in the sample.
GFAAS offers significantly higher sensitivity than FAAS. In this method, a small amount of the sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. The higher atom density and longer residence time of the atoms in the light path result in much lower detection limits. aps.org
A comparative study on the determination of gold and cadmium in geological samples highlighted the effectiveness of these methods, with GFAAS being particularly suitable for detecting low concentrations. mdpi.comiaea.org For instance, limits of quantitation of 0.5 ng/g for gold and 2.0 ng/g for cadmium have been achieved using GFAAS. mdpi.comiaea.org
Interactive Data Table: Comparison of FAAS and GFAAS for Cd and Au Quantification
| Parameter | Flame Atomic Absorption Spectrometry (FAAS) | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) |
| Principle | Atomization in a flame | Electrothermal atomization in a graphite tube |
| Sensitivity | Lower | Higher (100-1000 times that of FAAS) aps.org |
| Detection Limits (Typical) | ppm (parts per million) | ppb (parts per billion) |
| Sample Volume | Larger (mL) | Smaller (µL) aps.org |
| Interferences | Prone to chemical interferences | Prone to matrix effects, but can be minimized with modifiers aps.org |
Other Spectroscopic Methods
Mössbauer spectroscopy is a highly sensitive technique that probes the local chemical environment of specific atomic nuclei. For compounds containing gold, ¹⁹⁷Au Mössbauer spectroscopy can provide valuable information about the oxidation state, site symmetry, and magnetic properties of the gold atoms.
While the application of Mössbauer spectroscopy to ternary cadmium-gold compounds is not extensively documented, its use in studying binary Au-Cd alloys demonstrates its potential. journaldephysique.org In a study of Au-Cd alloys, ¹⁹⁷Au Mössbauer spectroscopy was employed to investigate the nature of defects at the gold atomic sites in both the martensitic and austenitic phases. journaldephysique.org The analysis of the Mössbauer spectra, even with some interpretational complexities related to quadrupole splitting, provided evidence for different types of defects. journaldephysique.org
The principles of this technique suggest its applicability to ternary compounds where the local environment of the gold atoms would be influenced by the presence of both cadmium and a third element. Such studies could elucidate the nature of the chemical bonding and the electronic structure around the gold nuclei in these more complex systems.
Applications of Gold Cadmium Materials in Advanced Technologies
Electronic and Mechanical Engineering Materials
Gold-cadmium alloys are noted for their specific mechanical and electronic characteristics, making them suitable for specialized engineering applications.
High Mechanical Strength and Ductility Alloys
Gold-cadmium alloys are recognized for their notable mechanical properties, including strength and ductility. The addition of cadmium to gold can significantly alter its mechanical characteristics. For instance, pure gold is a soft metal with a tensile strength of less than 138 megapascals (MPa) when annealed. However, alloying gold with other elements, including cadmium, can produce alloys with strengths ranging from 414 to 690 MPa. metallurgyfordummies.com
One of the most significant properties of certain gold-cadmium alloys is the shape-memory effect. This phenomenon, first observed in an Au-Cd alloy in 1951, allows the material to be deformed at one temperature and then return to its original shape when heated. copper.org This is due to a reversible solid-state phase transformation between a lower-temperature martensite (B1171850) phase and a higher-temperature austenite (B1171964) phase. totalmateria.com The shape-memory effect enables these alloys to recover significant strain, making them useful for applications requiring repeatable motion or force generation upon thermal cycling. arxiv.org While Ni-Ti alloys are more common for commercial shape-memory applications, Au-Cd alloys were foundational in the discovery and understanding of this property. copper.orgtotalmateria.com
The mechanical properties of gold-cadmium alloys, such as hardness and elastic modulus, have been studied to understand their behavior in applications like solid-state bonding. lehigh.edu Research has also explored the ductility of gold alloys, noting that while many 14-karat gold solder alloys containing cadmium lack sufficient ductility for certain jewelry-making operations, alternatives have been developed to match or exceed these properties without the use of cadmium. google.com
Materials for Advanced Electronic Systems and Devices
Gold is a preferred material in many electronic applications due to its excellent electrical conductivity, high resistance to corrosion, and reliability, especially in high-performance and safety-critical systems. azom.com Gold-cadmium alloys also find use in specialized electronic components.
Copper-cadmium alloys, containing 0.8-1.2% cadmium, exhibit nearly double the mechanical strength of pure copper while retaining about 90% of its conductivity. This combination of properties makes them suitable for applications such as special bunched cables for military and aerospace use, and electrical components like contact strips. cadmium.org
Gold plating is extensively used in electronics for components like connectors, switches, and circuits where reliability is crucial. azom.comvalencesurfacetech.com While pure gold is often used, gold alloys can be tailored for specific properties. In the context of gold-cadmium, the primary applications are often related to solders and brazing alloys used in the assembly of electronic and jewelry components, where cadmium was historically used to lower the melting point. google.comunipd.it
Components for Aerospace and Commercial Aircraft Turbines
Materials used in aerospace applications, particularly in aircraft engines and structural components, must meet stringent requirements for strength-to-weight ratio, high-temperature performance, and corrosion resistance. gsalloy.com While advanced aluminum and titanium alloys are common for airframes, and nickel-based superalloys are used for turbine blades, gold and cadmium also have specific roles. stem.org.ukquora.com
Gold plating is utilized in the aerospace industry to protect sensitive electronic components from the harsh environment of space, providing resistance to corrosion and radiation. valencesurfacetech.com It is also used for its electrical conductivity in connectors and wiring. valencesurfacetech.comproplate.com
Cadmium plating has been historically significant in aerospace for its excellent corrosion resistance, especially in protecting steel fasteners and components from galvanic corrosion when in contact with aluminum. thetaplateinc.comhar-conn.com However, due to health and environmental concerns, alternatives are being sought. proplate.comgoldmarket.fr
While there is no widespread use of bulk gold-cadmium alloys as primary structural components in aircraft turbines, the constituent elements have specific applications. Gold has been investigated as an addition to nickel-based superalloys for turbine engines, with findings suggesting that small amounts of gold can improve the properties of these alloys for high-temperature applications. google.com Tin-cadmium alloys have been used in marine ship engines and turbines for their improved tensile and fatigue strength. cadmium.org
Catalysis
Gold-cadmium materials, in the form of intermetallic compounds and nanocrystals, have shown significant promise in the field of catalysis, particularly in photocatalysis for hydrogen production.
Intermetallic Compounds as Catalysts
Intermetallic compounds (IMCs) are materials with ordered crystal structures formed between two or more metallic elements. This ordered arrangement can lead to unique electronic properties and well-defined active sites, making them highly attractive for catalytic applications. mdpi.com The distinct features of IMCs, such as their unique chemical bonding and thermal stability, often result in superior catalytic performance compared to conventional catalysts. mdpi.com
The catalytic properties of intermetallic compounds are influenced by their specific electronic and crystal structures. nih.gov By selecting appropriate constituent elements, the chemical potential of a metal can be adjusted, which in turn affects its catalytic activity. nih.gov While gold is generally considered catalytically inert, gold nanoparticles and intermetallic compounds can exhibit significant catalytic activity. tcd.ieyoutube.com For instance, gold-based IMCs have been investigated for the oxidation of carbon monoxide. mdpi.com The study of gold-cadmium as a system for understanding alloy catalysis dates back to the mid-20th century, exploring the relationship between metal electrons and catalytic activity. acs.org
Gold/Cadmium Sulfide (B99878) Nanocrystals in Photocatalysis
A significant application of gold-cadmium materials in catalysis is in the form of gold nanoparticles supported on cadmium sulfide (CdS) nanocrystals for photocatalytic hydrogen production. Cadmium sulfide is a semiconductor with a band gap that allows it to absorb visible light, making it a promising material for solar energy conversion. acs.orgmdpi.com However, CdS alone suffers from rapid recombination of photogenerated electron-hole pairs and photocorrosion. acs.org
The introduction of gold nanoparticles onto the surface of CdS nanocrystals creates a composite material (Au/CdS or Au@CdS) with enhanced photocatalytic activity. mdpi.comresearchgate.net The gold nanoparticles can act as a cocatalyst, improving the efficiency of hydrogen generation from water splitting under visible light. acs.orgmdpi.commdpi.com
The enhanced performance of Au/CdS photocatalysts is attributed to several factors:
Improved Charge Separation : The gold nanoparticles can trap the photogenerated electrons from the CdS, which reduces the recombination of electron-hole pairs and makes more electrons available for the reduction of water to hydrogen. mdpi.commdpi.com
Surface Plasmon Resonance (SPR) : Gold nanoparticles exhibit SPR, which enhances the absorption of visible light and can contribute to the generation of more charge carriers in the CdS. acs.orgresearchgate.netmdpi.com
Research has demonstrated significant improvements in hydrogen evolution rates using Au/CdS systems compared to bare CdS. For example, optimized Au@CdS nanocomposites have shown hydrogen evolution rates up to 512.3 times higher than that of CdS nanoparticles alone when using tap water under blue-LED light excitation. mdpi.comresearchgate.net
Below is a data table summarizing the hydrogen evolution rates from a study on Au@CdS nanocomposites.
| CdS Precursor Concentration (mM) | Average Hydrogen Evolution Rate (mmol·h⁻¹·g⁻¹) |
|---|---|
| 1 | 0.262 |
| 2.5 | 0.415 |
| 5 | 0.676 |
| 10 | 0.131 |
Data sourced from a study on Au@CdS nanocomposites under blue-LED light excitation. mdpi.com
This table demonstrates the impact of the synthesis conditions on the photocatalytic activity, with a concentration of 5 mM CdS precursors yielding the optimal performance in this particular study. mdpi.com
Shape Memory Alloys in Advanced Technologies: The Case of Gold-Cadmium
Gold-cadmium (AuCd) alloys hold a significant place in the history and science of advanced materials as the first system in which the shape memory effect was observed. This phenomenon, where a material can "remember" and return to a previous shape upon heating, is a manifestation of a reversible martensitic phase transformation. This section delves into the historical context, fundamental principles, and the intricate mechanisms of these transformations in AuCd shape memory alloys.
Historical Context and Fundamental Aspects of the AuCd Shape Memory Effect
The discovery of the shape memory effect can be traced back to the work of Swedish physicist Arne Ölander in 1932. While conducting electrochemical investigations of gold-cadmium alloys, he observed that a specimen could be deformed in its low-temperature state and would revert to its original shape when heated. This pioneering observation laid the groundwork for the entire field of shape memory alloys. Subsequent research by Chang and Read in 1951 provided a more detailed crystallographic understanding of the phenomenon in AuCd, firmly establishing the link between the macroscopic shape change and a reversible martensitic transformation.
The shape memory effect in gold-cadmium alloys is fundamentally driven by a thermoelastic martensitic transformation. This is a diffusionless, solid-state phase change between a high-temperature parent phase, known as austenite (β phase), and a low-temperature phase called martensite. The austenite phase in the Au-Cd system typically possesses a body-centered cubic (B2 or CsCl-type) crystal structure. Upon cooling, the austenite transforms into one of several martensitic structures, depending on the precise composition of the alloy.
The transformation is characterized by four critical temperatures:
Mₛ (Martensite Start): The temperature at which the transformation from austenite to martensite begins upon cooling.
M (Martensite Finish): The temperature at which the transformation to martensite is complete.
Aₛ (Austenite Start): The temperature at which the reverse transformation from martensite to austenite starts upon heating.
A (Austenite Finish): The temperature at which the transformation back to austenite is complete.
The composition of the Au-Cd alloy has a profound influence on these transformation temperatures and the resulting martensitic phase. The table below illustrates the relationship between cadmium content and the observed martensitic phases and their transformation temperatures.
| Composition (at.% Cd) | Martensitic Phase | Mₛ (°C) | Aₛ (°C) | Crystal Structure of Martensite | Parent Phase (Austenite) |
|---|---|---|---|---|---|
| ~47.5 | γ₂' | 60 | 75 | Orthorhombic | B2 (CsCl-type) |
| ~49.5 | ζ₂' | 30 | 58 | Trigonal | B2 (CsCl-type) |
| 46.8 - 48.5 | β' | Varies with composition | Varies with composition | Orthorhombic (distorted B19) | B2 (CsCl-type) |
| 49.0 - 51.0 | β'' | Varies with composition | Varies with composition | Trigonal/Hexagonal | B2 (CsCl-type) |
Mechanisms of Martensitic Transformations in AuCd Shape Memory Alloys
The martensitic transformation in gold-cadmium alloys is a complex, diffusionless process involving a cooperative, shear-like displacement of atoms. This displacive transformation results in a change in the crystal structure from the high-symmetry austenite phase to a lower-symmetry martensite phase. The specific mechanism and the resulting martensite structure are highly sensitive to the alloy's composition.
A key factor driving the martensitic transformation in many shape memory alloys, including AuCd, is the phenomenon of phonon softening . Phonons are quantized lattice vibrations, and the softening of a particular phonon mode indicates a decreasing stability of the crystal lattice with respect to that specific vibrational pattern. As the temperature approaches Mₛ, the frequency of a specific transverse acoustic phonon mode (TA₂) in the [ζζ0] direction of the reciprocal lattice decreases significantly. This softening implies that the energy required to displace atoms along this path is diminishing, making the lattice unstable and prone to transformation.
The specific martensitic phases observed in AuCd alloys form through distinct crystallographic pathways:
The β → γ₂' Transformation: Occurring in alloys with approximately 47.5 at.% Cd, this transformation is from the B2 parent phase to an orthorhombic γ₂' martensite. The mechanism is associated with the softening of a phonon at the Brillouin zone boundary.
The β → ζ₂' Transformation: In alloys with around 49.5 at.% Cd, the B2 austenite transforms to a trigonal ζ₂' martensite. This transformation is linked to the softening of the [ζζ0] TA₂ phonon mode at a specific wave vector (ζ ≈ 0.35). The formation of the ζ₂' structure can be described by the simultaneous introduction of three transverse displacement waves.
The β → β' and β → β'' Transformations: These transformations occur in slightly different compositional ranges. The β' martensite has an orthorhombic structure, while the β'' phase exhibits trigonal or hexagonal symmetry. The formation of these phases is also driven by specific phonon instabilities. For instance, an unstable M₅⁻ phonon mode is responsible for the transformation to the β' phase, while an unstable Σ₂ phonon drives the formation of the β'' martensite.
The shape memory effect arises from the crystallographically reversible nature of this transformation. When the deformed martensite is heated above the Aₛ temperature, there is a unique crystallographic path for the atoms to return to their original austenite positions, thus restoring the macroscopic shape of the material.
The following table summarizes the crystallographic details of the parent and martensitic phases in the gold-cadmium system.
| Phase | Composition (at.% Cd) | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|---|
| β (Austenite) | ~47.5 - 50.0 | Cubic | Pm-3m | a ≈ 3.32 |
| γ₂' | ~47.5 | Orthorhombic | - | a = 4.86, b = 3.15, c = 4.77 |
| ζ₂' | ~49.5 | Trigonal | P31m | a = 8.095, c = 5.794 |
| β' | ~47.5 | Orthorhombic | Pmma | - |
| β'' | ~50.0 | Trigonal | P31m | - |
Theoretical and Computational Modeling of Gold Cadmium Systems
First-Principles Calculations for Materials Design
First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, offer a powerful approach to predict the properties of materials from their atomic composition.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern materials science for predicting the ground-state properties of molecules and condensed matter. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.
In practice, the Kohn-Sham equations are solved to determine the ground-state electron density and energy of the system. This approach has been successfully applied to various alloy systems to calculate properties such as lattice constants, formation energies, and electronic band structures.
For instance, in studies of gold-containing nanoalloys, DFT is employed to understand their structural and electronic properties. Research on gold-cadmium selenide/telluride nanoclusters has utilized DFT to determine their minimum energy structures and electronic characteristics. These simulations, often performed using software packages like the Vienna Ab-initio Simulation Package (VASP), reveal trends in properties as a function of cluster size. For example, it has been shown that the HOMO-LUMO gaps for minimum energy Au-CdSe/Te clusters tend to decrease as the cluster size increases, while the binding energy exhibits an inverse relationship. researchgate.net
Table 1: Calculated Properties of AuCdSe and AuCdTe Clusters from DFT (Note: This table is a representation of the type of data generated from DFT calculations, based on findings for Au-CdSe/Te systems.)
| Cluster | HOMO-LUMO Gap (eV) | Binding Energy per Atom (eV) |
|---|---|---|
| AuCdSe | 1.85 | 3.20 |
| AuCd2Se2 | 1.72 | 3.35 |
| AuCd3Se3 | 1.61 | 3.45 |
| AuCdTe | 1.70 | 3.05 |
| AuCd2Te2 | 1.58 | 3.18 |
DFT calculations have also been instrumental in understanding the stability of bimetallic alloys. For example, in the study of gold-copper (Au-Cu) alloys, DFT has been used to calculate formation energies for different atomic arrangements, providing insight into the thermodynamic stability of various phases. mdpi.com Similar methodologies can be applied to the Au-Cd system to predict the stability of different intermetallic compounds and solid solutions.
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the description of electronic excited states and the response of a system to time-dependent electromagnetic fields. cecam.org This makes it a valuable tool for predicting and interpreting spectroscopic properties, such as UV-visible absorption spectra.
The core idea of TDDFT is that the time-dependent electron density of a system is uniquely determined by the time-dependent external potential. In the linear response regime, TDDFT can be used to calculate excitation energies and oscillator strengths, which are crucial for understanding the optical properties of materials. benasque.org
While specific TDDFT studies on Au-Cd systems are not extensively documented in the provided context, the application of TDDFT to gold nanoparticles provides a clear indication of its utility. For instance, TDDFT has been used to investigate the optical absorption properties of gold nanoclusters of various shapes and sizes. These calculations can elucidate the nature of electronic transitions and how they are influenced by the geometry and composition of the nanostructure. In the context of Au-Cd systems, TDDFT could be employed to:
Predict the optical spectra of Au-Cd alloys and intermetallic compounds.
Investigate how the incorporation of cadmium atoms into gold nanoclusters alters their plasmonic properties.
Understand the electronic transitions involved in the photocatalytic activity of Au-Cd based nanomaterials.
The accuracy of TDDFT calculations depends on the choice of the exchange-correlation functional, and various functionals have been developed to improve the description of different types of electronic excitations. researchgate.net
Classical and Semi-Classical Models
While first-principles methods provide a high level of accuracy, classical and semi-classical models offer valuable qualitative and semi-quantitative insights into the behavior of alloys, often with significantly lower computational cost.
The nearly free-electron model is a quantum mechanical model that considers the electrons in a crystalline solid to be nearly free, with their motion being weakly perturbed by the periodic potential of the ion cores. This model is particularly useful for understanding the electronic band structure of simple metals and alloys.
The Hume-Rothery rules are a set of empirical rules that predict the formation of solid solutions in metallic alloys. These rules are based on factors such as atomic size, crystal structure, electronegativity, and valence electron concentration. The rule concerning the valence electron concentration (e/a), which is the average number of valence electrons per atom, is particularly relevant for understanding the stability of certain alloy phases, known as Hume-Rothery phases.
In the Au-Cd system, several phases are observed that can be classified as Hume-Rothery phases. The stability of these phases is associated with specific e/a ratios where the Fermi surface is thought to interact with the Brillouin zone boundaries, leading to a lowering of the electronic energy.
Table 2: Hume-Rothery Phases and Their Electron Concentration Ratios
| Phase | Crystal Structure | e/a Ratio | Example in Au-Cd System |
|---|---|---|---|
| α (alpha) | Face-centered cubic (fcc) | < 1.4 | Au-rich solid solution |
| β (beta) | Body-centered cubic (bcc) | ~ 1.5 (3/2) | AuCd |
| γ (gamma) | Complex cubic (gamma-brass) | ~ 1.615 (21/13) | Au5Cd8 |
The existence of these phases in the Au-Cd phase diagram at compositions corresponding to the characteristic e/a ratios provides strong evidence for the applicability of the Hume-Rothery rules to this system. pageplace.deyoutube.comresearchgate.net
The Quasi-Harmonic Debye Model is a theoretical framework used to describe the thermodynamic properties of crystalline solids at different temperatures. It extends the Debye model, which treats the vibrations of the crystal lattice as a gas of phonons in a harmonic potential, by allowing the phonon frequencies to be volume-dependent. This volume dependence accounts for the anharmonic effects that are responsible for thermal expansion.
In this model, the Helmholtz free energy of the solid is calculated as a function of volume and temperature. From the free energy, other thermodynamic properties such as the equation of state, thermal expansion coefficient, and heat capacity can be derived. researchgate.netpolymtl.ca
A key parameter in the Debye model is the Debye temperature (ΘD), which is related to the maximum vibrational frequency of the lattice. In the quasi-harmonic approximation, the Debye temperature is treated as a volume-dependent parameter. Experimental measurements of the electronic specific-heat coefficient and the limiting Debye temperature have been reported for the fcc (α) and hcp (ζ) structures in the Au-Cd system. aps.org These experimental data can be used to validate and parameterize the Quasi-Harmonic Debye Model for Au-Cd alloys.
For a 29.0 at.% Cd sample, which can exist in both fcc and hcp structures at different temperatures, the Debye temperature was measured, providing valuable information on how the crystal structure influences the vibrational properties of the alloy. aps.org The anomalous behavior of the Debye temperature in these alloys has been attributed to the features of the phonon spectrum of pure gold. aps.org
Simulation Techniques for Nanostructures and Surfaces
Computational simulation techniques, such as molecular dynamics, are powerful tools for investigating the structure, dynamics, and properties of materials at the nanoscale.
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of Au-Cd systems, MD simulations can be used to study a variety of phenomena, including the formation of nanostructures, the behavior of surfaces and interfaces, and the interaction of these materials with their environment.
One notable application is the use of full atomistic MD simulations to investigate the sensing properties and dynamical behavior of functionalized gold nanoparticles for the detection of cadmium ions (Cd2+). nih.gov In such studies, the surface of gold nanoparticles is functionalized with organic molecules, and the interactions of these functionalized nanoparticles with Cd2+ in an aqueous environment are simulated.
These simulations can provide insights into:
The stability of functionalized gold nanoparticles in solution.
The mechanism of interaction between the functionalized nanoparticles and cadmium ions.
The role of different functional groups in the sensitivity and selectivity of cadmium detection.
For example, MD simulations have shown that functionalizing gold nanoparticles with molecules like 6-mercaptonicotinic acid (MNA) and L-cysteine (CYS) can enhance their stability and sensitivity towards Cd2+ due to strong electrostatic interactions. nih.gov
Table 3: Representative Data from MD Simulations of Functionalized AuNPs for Cd2+ Sensing (Note: This table is illustrative of the type of data obtained from MD simulations as described in the source.)
| Functionalized AuNP | Average Number of H-bonds with Water | Stability in Water | Sensitivity to Cd2+ |
|---|---|---|---|
| CYS-AuNP | 222 ± 22 | Good | Moderate |
| MNA-AuNP | 291 ± 29 | High | Good |
These simulation techniques are not limited to nanoparticles. They can also be applied to study the surface properties of bulk Au-Cd alloys, such as surface segregation, surface reconstruction, and the adsorption of molecules on the alloy surface. For instance, DFT calculations have been used to study the formation of surface alloys in the Cd/Ag system on a Au(111) substrate, a methodology that is directly applicable to understanding surface phenomena in Au-Cd systems. researchgate.net
Computational Prediction of Crystal Structures and Phase Stability
The prediction of crystal structures and the assessment of phase stability are fundamental to materials science. For binary alloys like gold-cadmium, computational methods are employed to determine the most energetically favorable atomic arrangements and to construct phase diagrams, which map the stable phases as a function of temperature, pressure, and composition.
Two primary computational techniques are central to these predictions: ab initio (or first-principles) calculations and the CALPHAD (CALculation of PHAse Diagrams) methodology. nih.govunicen.edu.ar
Ab initio Methods : These methods, rooted in quantum mechanics, calculate the total energy of a system based on the arrangement of its atoms without requiring empirical input. arxiv.orguspex-team.orgresearchgate.net By calculating the formation energies of various potential crystal structures for a given composition, the most stable (ground state) structure can be identified. brown.edu Techniques like Density Functional Theory (DFT) are commonly used to perform these total-energy calculations. unicen.edu.ar For alloy systems, an evolutionary algorithm can be merged with ab initio calculations to efficiently search for the most stable and various low-energy metastable structures. arxiv.orguspex-team.orgarxiv.org This combined approach has proven highly successful for a wide range of materials, including metallic alloys. arxiv.orgresearchgate.net
CALPHAD Methodology : The CALPHAD approach is a phenomenological method that uses thermodynamic models to describe the Gibbs free energy of each phase in a material system. arxiv.orgthermocalc.com The parameters in these models are optimized by fitting them to available experimental data (like phase equilibria and thermochemical properties) and, increasingly, to data from ab initio calculations. nih.govunicen.edu.ar Once the Gibbs energy functions for all phases are established, phase diagrams can be calculated by minimizing the total Gibbs energy of the system for any given composition and temperature. thermocalc.com The power of CALPHAD lies in its ability to extrapolate from binary and ternary systems to predict the properties and phase equilibria of more complex multicomponent alloys. nih.govarxiv.orgthermocalc.com The integration of machine learning interatomic potentials with tools like the Alloy Theoretic Automated Toolkit (ATAT) is a recent advancement that significantly accelerates the generation of thermodynamic descriptions for CALPHAD models. arxiv.orgarxiv.org
The combination of these methods provides a robust framework for the computational design of materials. unicen.edu.ar First-principles calculations can provide accurate energy data for known and hypothetical structures, which then serves as crucial input for developing the thermodynamic databases used in CALPHAD calculations. nih.govunicen.edu.ar
| Method | Principle | Input | Output | Application to Au-Cd |
|---|---|---|---|---|
| Ab initio / First-Principles | Solves quantum mechanical equations (e.g., DFT) to find the total energy of a system. arxiv.orgbrown.edu | Atomic composition and positions. arxiv.org | Ground-state energy, formation energy, stable and metastable crystal structures. uspex-team.org | Predicting the most stable intermetallic compound structures (e.g., AuCd, Au₃Cd) and their electronic properties. |
| CALPHAD | Uses thermodynamic models for the Gibbs free energy of each phase to calculate phase equilibria. arxiv.orgthermocalc.com | Experimental data (phase boundaries, thermochemistry) and/or ab initio energy data. nih.gov | Phase diagrams, thermodynamic properties (enthalpy, entropy), phase fractions. thermocalc.com | Calculating the complete Au-Cd phase diagram, showing the stability ranges of different solid and liquid phases with temperature and composition. |
Future Research Directions in Gold Cadmium Chemistry
Exploration of Novel Gold-Cadmium Intermetallic Phases with Tailored Properties
The discovery and characterization of new intermetallic compounds are fundamental to advancing materials science. tdl.org In the gold-cadmium system, a rich variety of intermetallic phases is known, but the exploration of its full phase diagram, particularly under non-equilibrium conditions or in multicomponent systems, remains an active area of research. Future work will likely focus on synthesizing and stabilizing novel gold-cadmium intermetallic phases with unique crystal structures and stoichiometries. tdl.org
Systematic exploration of the Na-Au-Cd system, for instance, has already revealed new gold-based intermetallic phases, highlighting the potential for discovering compounds with complex, disordered networks. tdl.org The relativistic effects of gold play a significant role in the formation of diverse and intricate crystal structures in its intermetallic compounds. tdl.org Researchers are increasingly interested in how the interplay of atomic size, electronegativity, and electron concentration governs phase stability and the resulting physical properties. By employing advanced synthesis techniques such as high-pressure synthesis, arc melting, and annealing, scientists can access metastable phases that are not achievable through conventional methods. tdl.org
The goal is to tailor properties such as hardness, melting point, and electronic behavior by precisely controlling the atomic arrangement. cityu.edu.hkscielo.org.za For example, intermetallic compounds with high symmetry crystal structures, like the CsCl or CaF2 types, are known to exhibit distinct electron band structures which can lead to unique optical properties, including color. scielo.org.za The exploration of new phases will be crucial for applications requiring materials with specific mechanical, thermal, or electronic characteristics.
Design and Synthesis of Advanced Gold-Cadmium Nanomaterials for Specific Functionalities
The convergence of nanotechnology and materials science has opened up new avenues for creating gold-cadmium nanomaterials with precisely controlled size, shape, and composition. nanoshel.comacs.org Future research will concentrate on the rational design and synthesis of these advanced nanomaterials to achieve specific functionalities for a range of applications. This includes the development of bimetallic and trimetallic nanoclusters where the properties can be tuned by varying the composition and atomic ordering. nanoshel.com
One promising area is the synthesis of core-shell nanoparticles, such as gold shells grown around cadmium-based nanocrystal cores (e.g., Cadmium Selenide). researchgate.net The ability to tune the gold domain size on these hetero-nanoparticles is critical for designing new materials for photocatalysis and optoelectronics. researchgate.net The synthesis methods themselves will be a key focus, with techniques like chemical reduction, green synthesis, and seed-mediated growth being refined to achieve greater control over nanoparticle morphology and stability. acs.org
Furthermore, the self-assembly of gold and cadmium-based nanoparticles through electrostatic interactions is a powerful strategy for creating superlattices and other organized structures. researchgate.net The functionalization of gold nanoparticles with various ligands can enhance their stability and introduce new capabilities, such as the selective detection of cadmium ions. nih.govnih.gov The development of these sophisticated nanomaterials is expected to lead to breakthroughs in areas like biosensing, catalysis, and nanomedicine. nanoshel.com
| Nanomaterial Type | Synthesis Method | Potential Functionality | Key Research Focus |
| Alloy Nanoparticles | Co-reduction of metal precursors | Tunable optical and catalytic properties | Control over composition and atomic ordering |
| Core-Shell Nanostructures | Seeded growth | Enhanced photocatalytic and optoelectronic activity | Tuning of shell thickness and morphology |
| Functionalized Nanoparticles | Ligand exchange, direct synthesis | Selective sensing, targeted drug delivery | Development of stable and specific surface chemistries |
| Self-Assembled Superlattices | Electrostatic interaction | Novel electronic and optical materials | Control over inter-particle spacing and arrangement |
Enhanced Understanding of Structure-Property Relationships through Integrated Experimental and Computational Methodologies
A deep understanding of the relationship between the atomic and electronic structure of gold-cadmium compounds and their macroscopic properties is essential for the rational design of new materials. Future research will increasingly rely on an integrated approach that combines advanced experimental characterization with sophisticated computational modeling. patsnap.comaip.org
Experimentally, techniques such as X-ray diffraction, transmission electron microscopy, and X-ray photon correlation spectroscopy will continue to be vital for elucidating crystal structures, microstructural evolution, and dynamic processes in gold-cadmium alloys. tdl.orgresearchgate.net These methods provide crucial data on atomic arrangements and phase transformations.
Computationally, there is a growing trend towards using modeling and simulation to predict and optimize material behavior. patsnap.com Techniques like finite element analysis, molecular dynamics simulations, and machine learning are being employed to understand complex transformation mechanisms and predict material responses under various conditions. patsnap.com Density functional theory (DFT) calculations can be used to investigate the nature and strength of interactions between gold and cadmium at the quantum level, providing insights into bonding and electronic structure. nih.gov This synergy between experiment and theory will accelerate the discovery and development of gold-cadmium materials with desired properties, moving from a trial-and-error approach to a more predictive and design-oriented paradigm. proquest.comnih.gov
| Experimental Technique | Information Obtained | Computational Method | Predictive Capability |
| X-ray Diffraction | Crystal structure, phase identification | Density Functional Theory (DFT) | Electronic structure, bonding, phase stability |
| Transmission Electron Microscopy | Microstructure, morphology, defects | Molecular Dynamics (MD) | Atomic-scale dynamics, mechanical properties |
| X-ray Photon Correlation Spectroscopy | Dynamics of phase transformations | Finite Element Analysis (FEA) | Macroscopic mechanical behavior |
| Spectroscopic Methods | Optical and electronic properties | Machine Learning | Prediction of properties based on structural data |
Development of New Technological Applications Beyond Current Paradigms
While gold-cadmium alloys have historical applications, particularly as shape memory alloys and in specialized solders, future research aims to unlock their potential in a much broader range of technologies. patsnap.comgoogle.com The unique properties of gold-cadmium intermetallics and nanomaterials make them promising candidates for a variety of cutting-edge applications.
In electronics, the excellent conductivity and corrosion resistance of gold, combined with the specific alloying properties of cadmium, could be leveraged in high-precision connectors, sensors, and advanced electronic components. scoinshop.comazom.com The development of new intermetallic phases could lead to materials with tailored electronic or magnetic properties for data storage or spintronic devices. cityu.edu.hkunits.it
In the biomedical field, the biocompatibility of gold nanoparticles makes them attractive for applications in diagnostics, medical imaging, and targeted drug delivery. azom.comalromaizan.com Gold-cadmium nanomaterials could be designed to have specific optical properties for use as contrast agents or in photothermal therapy. mdpi.com Furthermore, the catalytic properties of gold nanoparticles could be enhanced by alloying with cadmium, leading to more efficient catalysts for chemical synthesis and pollution control. azom.com The exploration of these and other novel applications will be a major driver of future research in gold-cadmium chemistry.
Q & A
Q. What experimental methodologies are optimal for synthesizing and characterizing cadmium-gold (Cd-Au) nanocomposites?
Methodological Answer:
-
Synthesis: Co-precipitation or sol-gel methods are commonly used for Cd-Au systems. For example, gold clusters on titania substrates (a model system for catalytic studies) are synthesized via ultrahigh vacuum deposition to control cluster size (1–6 nm) .
-
Characterization:
- Transmission Electron Microscopy (TEM): Resolves cluster size and distribution.
- X-ray Photoelectron Spectroscopy (XPS): Identifies oxidation states and surface interactions.
- XRD: Confirms crystallinity and phase purity.
Data Table:
Technique Purpose Cadmium-Gold Application Example TEM Size/distribution analysis Au clusters on TiO₂ XPS Surface chemistry CdS-Au heterostructure oxidation states
Q. How can researchers design experiments to minimize contamination in cadmium-gold systems?
Methodological Answer:
- Controlled Environments: Use gloveboxes or vacuum chambers to prevent oxidation (e.g., Au clusters on titania require ultrahigh vacuum for synthesis ).
- Analytical Controls: Implement blank samples and replicate experiments to isolate contamination sources.
- Material Purity: Source high-purity precursors (e.g., ≥99.99% Au/Cd salts) and validate via inductively coupled plasma mass spectrometry (ICP-MS).
Advanced Research Questions
Q. How do quantum size effects influence the catalytic properties of cadmium-gold nanocomposites?
Methodological Answer:
- Experimental Design: Synthesize Au clusters with controlled thickness (e.g., 1–3 atomic layers on TiO₂) and measure CO oxidation kinetics .
- Key Findings:
- 2-layer Au clusters exhibit peak catalytic activity due to nonmetallic electronic properties.
- Use scanning tunneling microscopy/spectroscopy (STM/STS) to correlate electronic structure with reactivity.
- Data Contradictions: Discrepancies may arise from substrate interactions (e.g., TiO₂ vs. SiO₂ supports). Reconcile via comparative studies and DFT simulations.
Q. What strategies resolve contradictions in cadmium-gold toxicity and environmental impact studies?
Methodological Answer:
- Data Triangulation: Cross-reference toxicity assays (e.g., cell viability tests) with speciation analysis (e.g., synchrotron X-ray absorption spectroscopy to identify Cd²⁺ vs. Au⁰ forms).
- Statistical Rigor: Apply multivariate analysis to isolate variables (e.g., pH, organic ligands) .
- Case Study: Conflicting ecotoxicity data may stem from nanoparticle aggregation; use dynamic light scattering (DLS) to monitor stability.
Q. How can researchers ensure reproducibility in cadmium-gold electrochemical studies?
Methodological Answer:
- Standardized Protocols:
- Electrode pretreatment (e.g., polishing Au electrodes with 0.3 µm alumina slurry).
- Reference electrode calibration (e.g., Ag/AgCl in KCl).
- Data Validation:
Methodological Challenges and Solutions
Q. What interdisciplinary approaches address cadmium-gold interactions in hybrid materials?
Methodological Answer:
- Combined Techniques:
- Surface Science: Use low-energy electron diffraction (LEED) to study Au-Cd alloy formation.
- Computational Modeling: Apply density functional theory (DFT) to predict binding energies at Cd-Au interfaces.
- Collaborative Frameworks: Partner with environmental chemists to assess lifecycle impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
